molecular formula C5H8ClN3O3S B2374143 3-((5-chloro-1H-1,2,4-triazol-3-yl)sulfonyl)propan-1-ol CAS No. 1374407-90-5

3-((5-chloro-1H-1,2,4-triazol-3-yl)sulfonyl)propan-1-ol

Cat. No.: B2374143
CAS No.: 1374407-90-5
M. Wt: 225.65
InChI Key: LLONQROPCVLLFY-UHFFFAOYSA-N
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Description

3-((5-chloro-1H-1,2,4-triazol-3-yl)sulfonyl)propan-1-ol is a chemical compound that features a triazole ring, a sulfonyl group, and a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-chloro-1H-1,2,4-triazol-3-yl)sulfonyl)propan-1-ol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by chlorination to introduce the chlorine atom at the 5-position.

    Sulfonylation: The triazole intermediate is then subjected to sulfonylation using sulfonyl chlorides under basic conditions to introduce the sulfonyl group.

    Attachment of the Propanol Moiety: The final step involves the reaction of the sulfonylated triazole with an appropriate propanol derivative under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-((5-chloro-1H-1,2,4-triazol-3-yl)sulfonyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The chlorine atom in the triazole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

3-((5-chloro-1H-1,2,4-triazol-3-yl)sulfonyl)propan-1-ol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, or anticancer activities.

    Agrochemicals: The compound can be utilized in the development of pesticides or herbicides due to its potential biological activity.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or resistance to degradation.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds such as 1,2,4-triazole-3-thiol and 1,2,4-triazole-3-carboxylic acid share the triazole ring structure but differ in their functional groups.

    Sulfonyl Compounds: Compounds like sulfonylureas and sulfonamides contain the sulfonyl group but have different core structures.

Uniqueness

3-((5-chloro-1H-1,2,4-triazol-3-yl)sulfonyl)propan-1-ol is unique due to the combination of the triazole ring, sulfonyl group, and propanol moiety, which imparts specific chemical and biological properties. This unique structure allows for diverse applications in various fields, making it a valuable compound for research and development.

Biological Activity

3-((5-chloro-1H-1,2,4-triazol-3-yl)sulfonyl)propan-1-ol is a compound characterized by its unique structural features, including a triazole ring, a sulfonyl group, and a propanol moiety. This combination suggests potential biological activities that warrant investigation. The compound's IUPAC name is 3-[(3-chloro-1H-1,2,4-triazol-5-yl)sulfonyl]propan-1-ol, and it has the CAS number 1374407-90-5.

Chemical Structure and Properties

The molecular formula of the compound is C₅H₈ClN₃O₃S with a molecular weight of 225.65 g/mol. The presence of the triazole ring is significant due to its known biological activity in medicinal chemistry.

PropertyValue
Molecular FormulaC₅H₈ClN₃O₃S
Molecular Weight225.65 g/mol
IUPAC Name3-[(3-chloro-1H-1,2,4-triazol-5-yl)sulfonyl]propan-1-ol
CAS Number1374407-90-5

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit notable antimicrobial properties. The presence of the sulfonyl group may enhance these effects. For instance, studies have shown that similar triazole derivatives possess significant antifungal and antibacterial activities against various pathogens.

A study on related triazole compounds demonstrated potent in vitro antifungal activity against Candida species and Aspergillus fungi, with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 2 μg/mL . Given the structural similarities, it is plausible that this compound could exhibit comparable activities.

Anticancer Activity

The triazole moiety is also implicated in anticancer activity. Research has shown that triazole-containing compounds can inhibit specific targets involved in cancer cell proliferation. For example, studies focusing on the inhibition of mitotic kinesins have highlighted the potential for triazole derivatives to induce multipolar spindle formation in cancer cells, leading to cell death .

The biological activity of this compound may stem from its ability to interact with biological targets through hydrogen bonding and other non-covalent interactions facilitated by the triazole and sulfonyl groups. The hydroxyl group in the propanol moiety may also participate in hydrogen bonding, enhancing its binding affinity to target proteins.

Case Studies

Several studies have explored the biological activities of related compounds:

  • Antifungal Activity : A series of triazole derivatives were synthesized and tested for antifungal activity against Candida albicans. The most effective compound showed an MIC of 0.25 μg/mL .
  • Anticancer Studies : Research involving triazole-based inhibitors demonstrated significant cytotoxic effects on various cancer cell lines, with IC50 values in the low micromolar range .

Properties

IUPAC Name

3-[(3-chloro-1H-1,2,4-triazol-5-yl)sulfonyl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN3O3S/c6-4-7-5(9-8-4)13(11,12)3-1-2-10/h10H,1-3H2,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLONQROPCVLLFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)CS(=O)(=O)C1=NC(=NN1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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